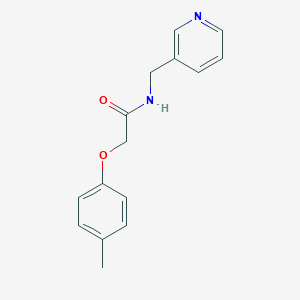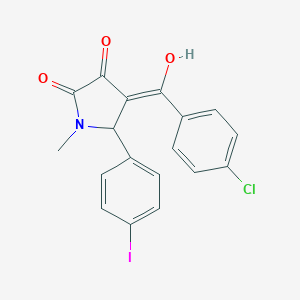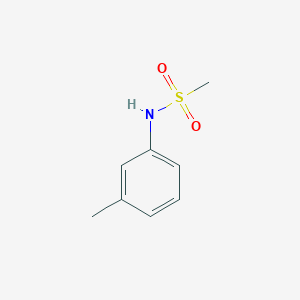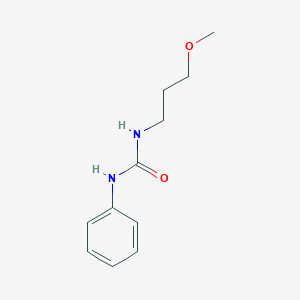![molecular formula C28H26N2O5 B240974 2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has attracted the attention of researchers due to its unique structure and potential applications in various fields. This compound is also known as FMPDP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of FMPDP is not well understood, but it has been proposed that it may act as an antioxidant and inhibit the growth of cancer cells by inducing apoptosis. FMPDP has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
FMPDP has been found to have some biochemical and physiological effects, including inhibiting the growth of cancer cells, bacteria, and fungi. FMPDP has also been found to have antioxidant properties and can scavenge free radicals. However, more research is needed to fully understand the biochemical and physiological effects of FMPDP.
Avantages Et Limitations Des Expériences En Laboratoire
FMPDP has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, FMPDP also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on FMPDP, including investigating its potential as an anticancer, antimicrobial, and antioxidant agent. FMPDP can also be used as a building block for the synthesis of more complex molecules with interesting properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of FMPDP.
Méthodes De Synthèse
FMPDP has been synthesized using different methods, including the reaction of 4-methylacetophenone with malonic acid in the presence of pyrrolidine and piperidine, followed by cyclization with furfural and morpholine. Another method involves the reaction of 4-methylacetophenone with malonic acid in the presence of ammonium acetate and acetic anhydride, followed by cyclization with furfural and morpholine. Both methods have been reported to yield FMPDP with good yields.
Applications De Recherche Scientifique
FMPDP has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FMPDP has been investigated for its anticancer, antimicrobial, and antioxidant properties. In material science, FMPDP has been used as a precursor for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, FMPDP has been used as a building block for the synthesis of more complex molecules.
Propriétés
Nom du produit |
2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C28H26N2O5 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O5/c1-18-8-10-19(11-9-18)25-24-26(31)20-5-2-3-6-22(20)35-27(24)28(32)30(25)17-21(23-7-4-14-34-23)29-12-15-33-16-13-29/h2-11,14,21,25H,12-13,15-17H2,1H3 |
Clé InChI |
IOLDLDUUIPURCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CO4)N5CCOCC5)OC6=CC=CC=C6C3=O |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CO4)N5CCOCC5)OC6=CC=CC=C6C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)

![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)


